molecular formula C27H25N3O4 B11402435 4-[3-(benzyloxy)phenyl]-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-[3-(benzyloxy)phenyl]-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11402435
M. Wt: 455.5 g/mol
InChI Key: SFBXFKBUJDZYNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(Benzyloxy)phenyl]-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound with a molecular formula of C27H25N3O4 . This compound is characterized by its unique structure, which includes a benzyloxyphenyl group, a hydroxyphenyl group, and a methoxyethyl group attached to a dihydropyrrolo[3,4-c]pyrazol-6(1H)-one core. The compound’s intricate structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 4-[3-(benzyloxy)phenyl]-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves multiple steps, each requiring specific reaction conditionsIndustrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones under specific conditions.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

4-[3-(Benzyloxy)phenyl]-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxyphenyl and hydroxyphenyl groups can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity. The methoxyethyl group may also play a role in modulating the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds include other dihydropyrrolo[3,4-c]pyrazol-6(1H)-one derivatives with different substituents. These compounds share a common core structure but differ in their functional groups, which can significantly impact their chemical properties and biological activities. The unique combination of benzyloxyphenyl, hydroxyphenyl, and methoxyethyl groups in 4-[3-(benzyloxy)phenyl]-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one sets it apart from other similar compounds .

Properties

Molecular Formula

C27H25N3O4

Molecular Weight

455.5 g/mol

IUPAC Name

3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4-(3-phenylmethoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C27H25N3O4/c1-33-15-14-30-26(19-10-7-11-20(16-19)34-17-18-8-3-2-4-9-18)23-24(28-29-25(23)27(30)32)21-12-5-6-13-22(21)31/h2-13,16,26,31H,14-15,17H2,1H3,(H,28,29)

InChI Key

SFBXFKBUJDZYNF-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC(=CC=C4)OCC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.